molecular formula C11H13N3O B8374331 (5-Ethyl-2-phenyl-1,2,3-triazol-4-yl)methan-1-ol

(5-Ethyl-2-phenyl-1,2,3-triazol-4-yl)methan-1-ol

Cat. No. B8374331
M. Wt: 203.24 g/mol
InChI Key: IATWIBZSORYSOM-UHFFFAOYSA-N
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Patent
US06642234B1

Procedure details

11.55 g of ethyl-5-ethyl-2-phenyl-1,2,3-triazole-4-carboxylate dissolved in a mixed solvent of 150 ml of ether and 30 ml of THF was added dropwise at 3-8° C. to LiAIH4 suspended in 100 ml of ether. After stirring overnight at room temperature, a small amount of saturated sodium sulfate solution was added thereto. Insoluble materials were filtered off, and the filtrate was dried over anhydrous sodium sulfate. The solvent was distilled off to obtain 9.40 g of the aimed compound.
Name
ethyl-5-ethyl-2-phenyl-1,2,3-triazole-4-carboxylate
Quantity
11.55 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:10]([CH2:11][CH3:12])=[N:9][N:8]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[N:7]=1)=O)C.S([O-])([O-])(=O)=O.[Na+].[Na+]>CCOCC.C1COCC1>[CH2:11]([C:10]1[C:6]([CH2:4][OH:3])=[N:7][N:8]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[N:9]=1)[CH3:12] |f:1.2.3|

Inputs

Step One
Name
ethyl-5-ethyl-2-phenyl-1,2,3-triazole-4-carboxylate
Quantity
11.55 g
Type
reactant
Smiles
C(C)OC(=O)C1=NN(N=C1CC)C1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at 3-8° C. to LiAIH4
FILTRATION
Type
FILTRATION
Details
Insoluble materials were filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrate was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)C=1C(=NN(N1)C1=CC=CC=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 9.4 g
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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